molecular formula C9H18O5S B14456353 1-Methyl 2-sulphooctanoate CAS No. 67633-90-3

1-Methyl 2-sulphooctanoate

Katalognummer: B14456353
CAS-Nummer: 67633-90-3
Molekulargewicht: 238.30 g/mol
InChI-Schlüssel: WKYWCZMWVIFSDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl 2-sulphooctanoate is an organic compound with a unique structure that includes a methyl group attached to the first carbon and a sulpho group attached to the second carbon of an octanoate chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methyl 2-sulphooctanoate can be synthesized through several methods. One common approach involves the esterification of 2-sulphooctanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments can further enhance the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methyl 2-sulphooctanoate undergoes various chemical reactions, including:

    Oxidation: The sulpho group can be oxidized to form sulphone derivatives.

    Reduction: The ester group can be reduced to form alcohol derivatives.

    Substitution: The methyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydroxide or other strong nucleophiles.

Major Products:

    Oxidation: Sulphone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Methyl 2-sulphooctanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Methyl 2-sulphooctanoate involves its interaction with specific molecular targets. The sulpho group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which can further interact with biological systems.

Vergleich Mit ähnlichen Verbindungen

  • 1-Methyl 2-sulphobutanoate
  • 1-Methyl 2-sulphopentanoate
  • 1-Methyl 2-sulphohexanoate

Comparison: 1-Methyl 2-sulphooctanoate is unique due to its longer carbon chain, which can influence its physical and chemical properties. Compared to shorter chain analogs, it may exhibit different solubility, reactivity, and biological activity, making it suitable for specific applications.

Conclusion

This compound is a versatile compound with significant potential in various fields. Its unique structure and reactivity make it a valuable tool for researchers and industrial applications. Further studies on its properties and applications can unlock new possibilities for its use in science and technology.

Eigenschaften

CAS-Nummer

67633-90-3

Molekularformel

C9H18O5S

Molekulargewicht

238.30 g/mol

IUPAC-Name

1-methoxy-1-oxooctane-2-sulfonic acid

InChI

InChI=1S/C9H18O5S/c1-3-4-5-6-7-8(9(10)14-2)15(11,12)13/h8H,3-7H2,1-2H3,(H,11,12,13)

InChI-Schlüssel

WKYWCZMWVIFSDE-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC(C(=O)OC)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.